11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride
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Overview
Description
AJG-049 is a novel antagonist of the calcium ion channel, specifically targeting L-type calcium ion channels. It has an IC50 value of 79 nanomolar and is primarily used to reduce the contraction of intestinal smooth muscle . This compound has shown potential in treating conditions like irritable bowel syndrome by modulating calcium ion channels in smooth muscle tissues .
Scientific Research Applications
AJG-049 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study calcium ion channels and their role in various chemical processes.
Biology: Helps in understanding the physiological role of calcium ion channels in smooth muscle contraction and other cellular processes.
Preparation Methods
The synthesis of AJG-049 involves multiple steps, starting with the preparation of the core structure followed by various functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.
Chemical Reactions Analysis
AJG-049 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Mechanism of Action
AJG-049 exerts its effects by blocking L-type calcium ion channels, which are responsible for the influx of calcium ions into cells. This blockade reduces the contraction of smooth muscle tissues by decreasing the intracellular calcium ion concentration. The molecular targets of AJG-049 include the voltage-dependent L-type calcium ion channels, and it modulates these channels by binding to specific sites, thereby inhibiting their activity .
Comparison with Similar Compounds
AJG-049 is unique in its high selectivity and potency as a calcium ion channel antagonist. Similar compounds include:
Diltiazem: Another calcium ion channel antagonist, but with different binding sites and slightly lower potency.
Verapamil: A well-known calcium ion channel blocker with broader applications but less selectivity compared to AJG-049.
Nifedipine: A calcium ion channel blocker used primarily for cardiovascular conditions, with different pharmacokinetic properties compared to AJG-049.
AJG-049 stands out due to its specific targeting of intestinal smooth muscle and its potential therapeutic applications in gastrointestinal disorders .
Properties
CAS No. |
195991-50-5 |
---|---|
Molecular Formula |
C27H31ClN2O2 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
11-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-6H-benzo[c][1,5]benzoxazepine;hydrochloride |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-30-24-14-12-21(13-15-24)16-18-28-17-6-8-23(28)19-29-25-9-3-2-7-22(25)20-31-27-11-5-4-10-26(27)29;/h2-5,7,9-15,23H,6,8,16-20H2,1H3;1H/t23-;/m1./s1 |
InChI Key |
QVEPWCHFXPHWJG-GNAFDRTKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2CCC[C@@H]2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl |
SMILES |
COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,11-dihydro-5-(1-(4-methoxyphenethyl)-2-pyrrolidinylmethyl)dibenzo(b,e)(1,4)oxazepine hydrochloride AJG049 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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